5-hydrazinyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxamide
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Overview
Description
5-Hydrazinyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxamide: is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-hydrazinyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with thiosemicarbazide in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and specific solvents to facilitate the formation of the imidazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions: 5-Hydrazinyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of hydrazinyl-substituted imidazole derivatives .
Scientific Research Applications
Chemistry: In chemistry, 5-hydrazinyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxamide is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological studies due to its potential antimicrobial and anticancer properties. Researchers are exploring its use as a lead compound for the development of new therapeutic agents .
Medicine: In medicine, derivatives of this compound are being investigated for their potential as antiviral, anti-inflammatory, and anticancer agents. Its ability to interact with various biological targets makes it a valuable candidate for drug development .
Industry: Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 5-hydrazinyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, its anticancer activity may be attributed to its ability to interfere with DNA synthesis or repair mechanisms . The exact pathways and molecular targets are still under investigation, but its unique structure allows it to engage in various biochemical interactions .
Comparison with Similar Compounds
2-Mercaptoimidazole: Similar in structure but lacks the hydrazinyl group.
4,5-Dihydro-1H-imidazole-2-thione: Shares the thioxo group but differs in other substituents.
Hydrazinylimidazole Derivatives: Compounds with variations in the hydrazinyl group or other substituents.
Uniqueness: 5-Hydrazinyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential in various scientific applications make it a compound of significant interest .
Properties
Molecular Formula |
C4H7N5OS |
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Molecular Weight |
173.20 g/mol |
IUPAC Name |
5-hydrazinyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide |
InChI |
InChI=1S/C4H7N5OS/c5-2(10)1-3(9-6)8-4(11)7-1/h9H,6H2,(H2,5,10)(H2,7,8,11) |
InChI Key |
QIVLFEHIERISEW-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(NC(=S)N1)NN)C(=O)N |
Origin of Product |
United States |
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